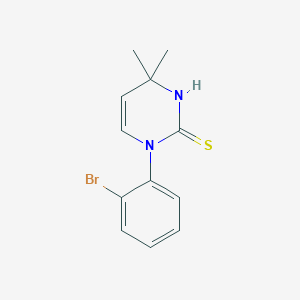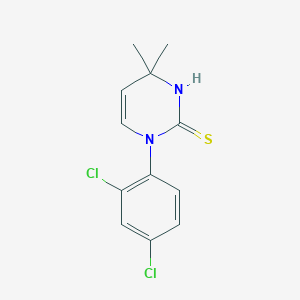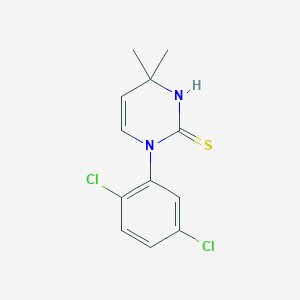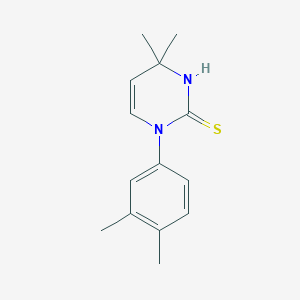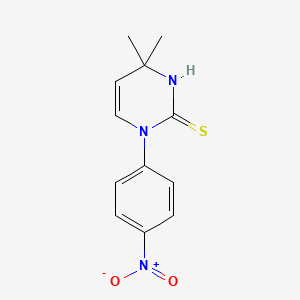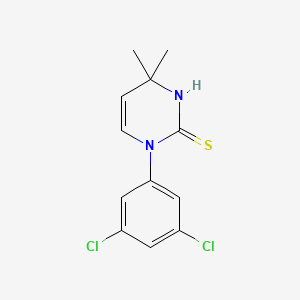
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H12Cl2N2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diuretic Activity
Research has highlighted the synthesis of various 1,4-dihydropyrimidine derivatives, including 1-(3,5-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and their potential in diuretic activity. For instance, a study by Majeed & Shaharyar (2011) synthesized a series of dihydropyrimidine-2-thiol derivatives and found that some compounds exhibited significant diuretic properties.
Medicinal Chemistry and Organic Synthesis
The compound has also been recognized for its relevance in medicinal chemistry and organic synthesis. For example, Borgarelli et al. (2022) described the synthesis of a similar 1,4-dihydropyrimidine derivative, underscoring its utility as a hydrogen transfer reagent and its potential in synthesizing new molecules.
Mimicking Calcium Channel Blockers
Certain 1,4-dihydropyrimidines, closely related to this compound, have been studied for their structural resemblance to calcium channel blockers. Ravikumar & Sridhar (2005) investigated the structures of carbamoyl-substituted dihydropyrimidines, which exhibit features similar to 1,4-dihydropyridine calcium channel blockers.
Antimicrobial and Anticonvulsant Properties
The compound has been explored for its antimicrobial and anticonvulsant potential. A study by Khanage et al. (2012) synthesized dihydropyrimidine derivatives with a similar structure and screened them for antimicrobial and anticonvulsant activities, highlighting their potential as therapeutic agents.
Photodissociable Dimer Reduction Products
Research into the photochemical behavior of 1,4-dihydropyrimidine derivatives, including the compound , has been conducted. Wrona et al. (1975) studied the photodissociable dimer reduction products of 2-thiopyrimidine derivatives, offering insights into the photochemical properties of these compounds.
Crystallographic Analysis
The structural analysis of dihydropyrimidine derivatives has been a focus of research. For example, Cho et al. (1986) performed X-ray crystallographic analysis on various dihydropyrimidine tautomers, which can provide a deeper understanding of the structural aspects of similar compounds.
Insecticidal Activity
The insecticidal potential of 1,4-dihydropyrimidine derivatives has been explored. Upadhyay et al. (2011) synthesized a series of dihydropyrimidine derivatives and tested their efficacy against the pulse beetle, indicating the possibility of using similar compounds in pest control.
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have shown increases in the maximum blood substance concentration with increases in dose .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that similar compounds have been considered environmentally benign .
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c1-12(2)3-4-16(11(17)15-12)10-6-8(13)5-9(14)7-10/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXCDNWAXJPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-amino]acetic acid](/img/structure/B3084275.png)
![4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084278.png)
